

Initial Safety and Toxicity Profile of Zolunicant: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolunicant (also known as 18-Methoxycoronaridine or 18-MC, and MM-110) is a novel, orally active synthetic derivative of the iboga alkaloid coronaridine.[1] Developed as a potential treatment for substance use disorders, **Zolunicant** is distinguished from its parent compound, ibogaine, by a potentially more favorable safety profile.[2] This technical guide provides a comprehensive overview of the initial safety and toxicity data from preclinical studies and Phase 1 clinical trials. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the early-stage safety profile of this compound.

Introduction

Zolunicant is an α3β4 nicotinic cholinergic receptor antagonist.[1][3][4] This mechanism is believed to indirectly modulate the mesolimbic dopamine pathway, which plays a crucial role in reward and addiction.[4] Unlike ibogaine, which has a complex pharmacology associated with hallucinogenic effects, cardiotoxicity, and neurotoxicity, **Zolunicant** has been engineered to have a more selective receptor binding profile.[5] It exhibits significantly reduced affinity for NMDA receptors, the serotonin transporter, and sodium channels, which are thought to contribute to the adverse effects of ibogaine.[1] This guide summarizes the key findings from non-clinical toxicology studies and the initial human safety trial.



Preclinical Safety and Toxicology

A series of in vitro and in vivo toxicology studies were conducted to support the first-in-human clinical trial of **Zolunicant**. These studies were performed in accordance with Good Laboratory Practice (GLP) guidelines.

In Vitro Toxicology

GLP in vitro studies were conducted to assess the genotoxic and cardiac safety of **Zolunicant**. The collective results of these studies indicated that **Zolunicant** does not pose a significant genotoxic risk.[4] Key in vitro studies included:

- Bacterial Reverse Mutation Assay (Ames Test)
- Chromosome Aberration Assay in Human Peripheral Blood Lymphocytes
- Cardiac Action Potential Duration in Rabbit Purkinje Fibers

In Vivo Toxicology

GLP-compliant in vivo toxicology studies were conducted in both rodent (mice) and non-rodent (cynomolgus monkeys) species.

A 14-day repeat-dose oral toxicology study was conducted in mice. The predominant adverse findings were exaggerated acute neurobehavioral effects consistent with the known pharmacology of **Zolunicant**.[4]

Table 1: Summary of 14-Day Oral Toxicology Study in Mice

Parameter	Male Mice	Female Mice
No Observed Adverse Effect Level (NOAEL)	50 mg/kg/day	100 mg/kg/day
Human Equivalent Dose (HED) of NOAEL	4 mg/kg/day	8 mg/kg/day
Data sourced from a patent application.[4]		



A 14-day repeat-dose oral toxicology study was also conducted in cynomolgus monkeys. Similar to the findings in mice, the primary adverse effects were related to the compound's neurobehavioral activity.[4]

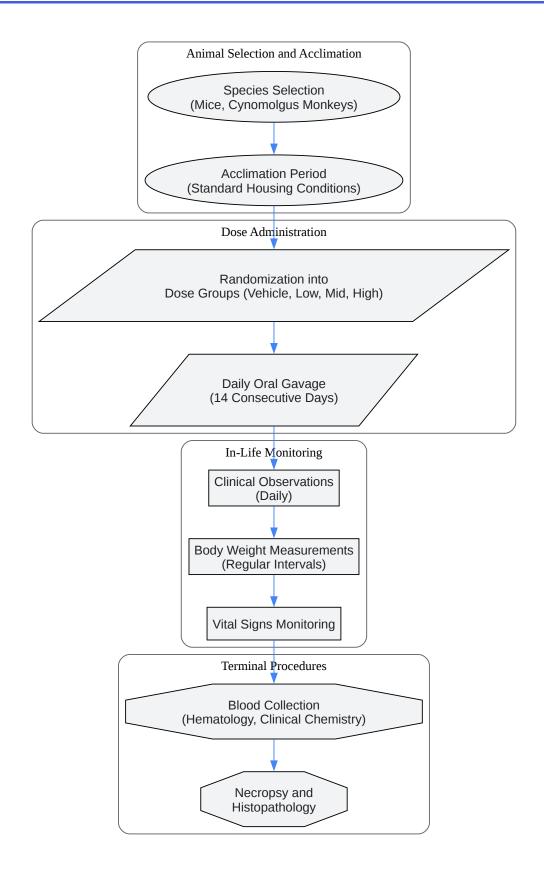
Table 2: Summary of 14-Day Oral Toxicology Study in Cynomolgus Monkeys

Parameter	Male and Female Monkeys
No Observed Adverse Effect Level (NOAEL)	50 mg/kg/day
Human Equivalent Dose (HED) of NOAEL	16 mg/kg/day
Data sourced from a patent application.[4]	

Experimental Protocols: Preclinical Toxicology

The following provides a generalized experimental protocol for the repeat-dose oral toxicology studies based on available information.





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Preclinical Repeat-Dose Toxicology Study Workflow.



Methodology:

- Animal Selection and Acclimation: Healthy, young adult mice and cynomolgus monkeys were selected for the studies. Animals were acclimated to the laboratory environment before the start of the study.
- Dose Administration: Zolunicant was administered orally via gavage once daily for 14 consecutive days. A control group received the vehicle.
- In-Life Monitoring: Daily clinical observations were performed to assess for any signs of toxicity. Body weight and food consumption were measured at regular intervals.
- Terminal Procedures: At the end of the 14-day dosing period, animals were euthanized.
 Blood samples were collected for hematology and clinical chemistry analysis. A full necropsy was performed, and selected organs were collected for histopathological examination.

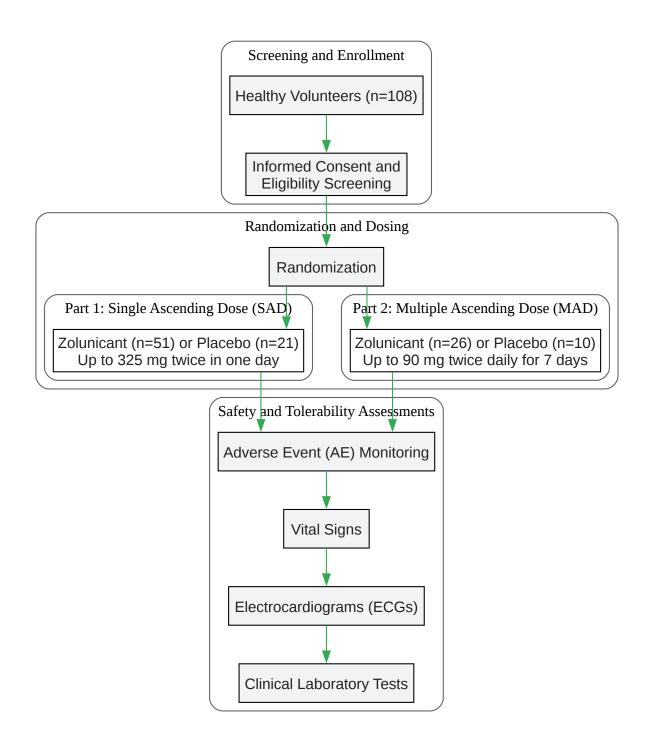
Clinical Safety and Tolerability

The initial safety and tolerability of **Zolunicant** in humans were evaluated in a Phase 1, randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

Phase 1 Clinical Trial Design

The study was conducted in healthy volunteers and consisted of two parts: a Single Ascending Dose (SAD) arm and a Multiple Ascending Dose (MAD) arm. A total of 108 healthy volunteers participated in the trial.[3]





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Phase 1 Clinical Trial Workflow.



Safety and Tolerability Findings

The topline results from the Phase 1 trial indicated that **Zolunicant** was well-tolerated in healthy volunteers.[3]

Table 3: Summary of Phase 1 Clinical Trial Safety Findings

Study Arm	Maximum Tolerated Dose	Key Safety Observations
Single Ascending Dose (SAD)	Up to 500 mg per day	Well-tolerated.[3]
Multiple Ascending Dose (MAD)	60 mg per day for seven days	Well-tolerated.[3]

- Adverse Events: No serious adverse events were reported. All treatment-emergent adverse
 events were reported as mild or moderate in severity and resolved without any lasting
 effects.[3]
- Cardiovascular Safety: Electrocardiogram (ECG) assessments revealed no findings of clinical concern across the administered dose ranges.[3]
- Clinical Laboratory Parameters: No clinically significant changes in laboratory parameters were observed.[3]

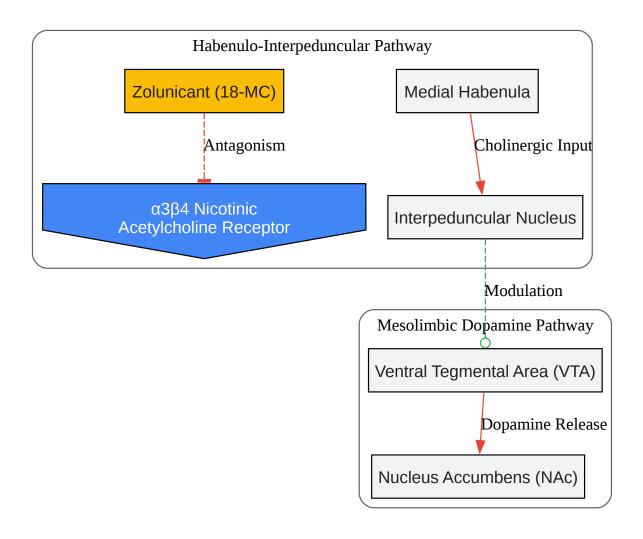
Pharmacokinetics

The pharmacokinetic profile of **Zolunicant** was characterized by a linear relationship across the tested doses and frequencies in the Phase 1 trial.[3]

Signaling Pathway

Zolunicant's primary mechanism of action is the antagonism of the $\alpha 3\beta 4$ nicotinic acetylcholine receptor. This receptor is predominantly located in the medial habenula and the interpeduncular nucleus, which are key components of a pathway that modulates dopamine release in the brain's reward centers.[4]





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Proposed Mechanism of Action of **Zolunicant**.

By antagonizing the $\alpha 3\beta 4$ nicotinic receptors in the habenulo-interpeduncular pathway, **Zolunicant** is thought to modulate downstream dopamine release in the nucleus accumbens, thereby reducing the reinforcing effects of addictive substances.

Summary and Conclusion

The initial safety and toxicity profile of **Zolunicant** appears to be favorable. Preclinical studies in mice and monkeys demonstrated good tolerability at doses significantly higher than the anticipated human equivalent doses, with the primary adverse findings being reversible



neurobehavioral effects.[4] The first-in-human Phase 1 clinical trial in healthy volunteers also showed that **Zolunicant** is safe and well-tolerated at single doses up to 500 mg and multiple doses of 60 mg per day for seven days.[3] No serious adverse events or clinically significant changes in cardiovascular or laboratory parameters were observed.[3]

These findings support the continued clinical development of **Zolunicant** as a potential therapeutic agent for substance use disorders. Further studies will be necessary to establish the efficacy and long-term safety of **Zolunicant** in patient populations.

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